1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-
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Overview
Description
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrolo-pyridine core with various functional groups attached, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- typically involves multi-step organic reactions. The process may start with the formation of the pyrrolo-pyridine core, followed by the introduction of the dimethyl and piperazinyl groups. Common reagents used in these reactions include pyridine derivatives, piperazine, and various alkylating agents. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It may serve as a probe or ligand in biochemical assays.
Medicine
In medicine, the compound might be investigated for its pharmacological properties. It could act as a lead compound in drug discovery, targeting specific enzymes or receptors.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in specific industrial processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- would depend on its specific interactions with molecular targets. It may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- include other heterocyclic compounds with pyridine or pyrrolo cores, such as:
- Pyrrolo[2,3-d]pyrimidines
- Pyrrolo[3,4-b]quinolines
- Pyridine derivatives with various substituents
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties
Properties
CAS No. |
150064-13-4 |
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Molecular Formula |
C21H26N6O3 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
5,6-dimethyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]pyrrolo[3,4-c]pyridine-1,3,4-trione |
InChI |
InChI=1S/C21H26N6O3/c1-15-14-16-17(19(29)24(15)2)20(30)27(18(16)28)9-4-3-8-25-10-12-26(13-11-25)21-22-6-5-7-23-21/h5-7,14H,3-4,8-13H2,1-2H3 |
InChI Key |
OHFWURJZYSWHJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)N1C)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
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